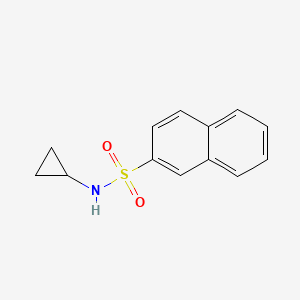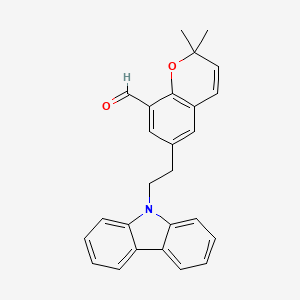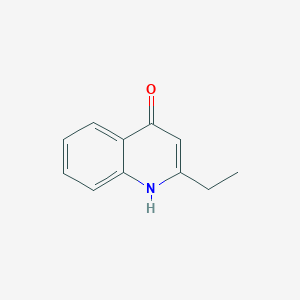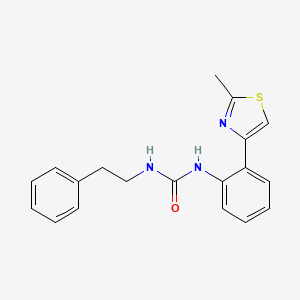
1-(2-(2-Methylthiazol-4-yl)phenyl)-3-phenethylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(2-Methylthiazol-4-yl)phenyl)-3-phenethylurea is a useful research compound. Its molecular formula is C19H19N3OS and its molecular weight is 337.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalytic Oxidation and Transfer Hydrogenation
1-(2-(2-Methylthiazol-4-yl)phenyl)-3-phenethylurea derivatives have been explored in the context of catalytic oxidation and transfer hydrogenation processes. Specifically, certain organometallic complexes involving similar thiazole-based ligands show efficiency in catalytic processes such as the oxidation of alcohols and transfer hydrogenation of ketones, indicating potential applications in organic synthesis and industrial chemistry (Saleem et al., 2013).
Antimicrobial Activities
Compounds with a structure related to this compound have been synthesized and tested for their antimicrobial properties. Some of these derivatives have shown moderate to good antibacterial and antifungal activities, suggesting their potential use in developing new antimicrobial agents (Shelke et al., 2014).
Antitumor Activity
Certain derivatives of this compound have been investigated for their antitumor properties. These compounds have shown effectiveness against various cancer cell lines, indicating a potential role in cancer therapy and pharmacology (Hu et al., 2008).
Electrochemical and Optical Properties
Related thiazole compounds have been studied for their electrochemical and optical properties. These studies include the synthesis of novel polymers containing thiazole units, which exhibit interesting electrochromic behaviors, indicating potential applications in materials science and optoelectronics (Yigit et al., 2014).
Photochromic and Fluorescence Switching
Compounds structurally similar to this compound have been investigated for their photochromic and fluorescence switching properties. These properties are significant in the development of advanced materials for imaging and sensor applications (Taguchi et al., 2011).
Synthesis of Oxazole Derivatives
Research has been conducted on using related compounds as templates for synthesizing various oxazole derivatives. These derivatives have applications in the development of new pharmaceuticals and materials (Misra & Ila, 2010).
Future Directions
Thiazole compounds have been the focus of many research studies due to their wide range of biological activities . Future research could focus on the synthesis and characterization of new thiazole derivatives, as well as the exploration of their potential biological activities and mechanisms of action .
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been reported to exhibit significant anticancer activity . They are evaluated against tumor cell lines such as A549 and C6 .
Mode of Action
It’s known that thiazole derivatives can direct tumor cells to the apoptotic pathway , which is a precondition of anticancer action .
Biochemical Pathways
Thiazole derivatives have been associated with various biological activities, including anticancer effects .
Result of Action
Thiazole derivatives have shown significant anticancer activity .
Biochemical Analysis
Biochemical Properties
It is known that thiazole derivatives, which include this compound, have been associated with a wide range of biological activities
Cellular Effects
Thiazole derivatives have been reported to have significant effects on various types of cells and cellular processes They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Thiazole derivatives have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Studies on thiazole derivatives have shown that these compounds can have long-term effects on cellular function in in vitro or in vivo studies
Dosage Effects in Animal Models
Thiazole derivatives have been studied in animal models, and their effects can vary with different dosages . Specific information on the dosage effects of 1-(2-(2-Methylthiazol-4-yl)phenyl)-3-phenethylurea, including any threshold effects or toxic or adverse effects at high doses, is not currently available.
Metabolic Pathways
Thiazole derivatives are known to be involved in various metabolic pathways and can interact with various enzymes or cofactors
Transport and Distribution
Thiazole derivatives can interact with various transporters or binding proteins and can have effects on their localization or accumulation . Specific information on the transport and distribution of this compound is currently lacking.
Subcellular Localization
Thiazole derivatives can be directed to specific compartments or organelles by targeting signals or post-translational modifications
Properties
IUPAC Name |
1-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-(2-phenylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c1-14-21-18(13-24-14)16-9-5-6-10-17(16)22-19(23)20-12-11-15-7-3-2-4-8-15/h2-10,13H,11-12H2,1H3,(H2,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHDKIPOTTXWTFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=CC=C2NC(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol hydrochloride](/img/structure/B2548049.png)

![4'-chloro-N-(4-methoxyphenyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2548053.png)
![3-[4-(Tert-butyl)anilino]-1-(3,4-dichlorophenyl)-1-propanone](/img/structure/B2548054.png)
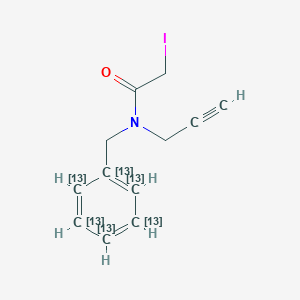

![2-(3-ethylphenyl)imino-5-(hydroxymethyl)-8-methyl-N-naphthalen-1-ylpyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2548059.png)
![N-(2,4-dimethoxyphenyl)-2-[[2-[(4-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2548063.png)

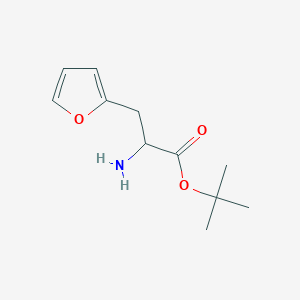
![[2-[5-(2-Methoxyphenyl)-1H-imidazol-2-yl]pyrrolidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2548066.png)
